4-Tert-butylbenzamide is an organic compound with the molecular formula and a molar mass of 177.24 g/mol. It is characterized by a benzene ring substituted with a tert-butyl group at the para position and an amide functional group. This compound appears as a white crystalline solid, with a melting point of approximately 170 °C and a boiling point around 293.2 °C . The compound is known for its irritant properties and should be handled with care to avoid skin and eye contact .
Studies have shown that 4-tert-butylbenzamide exhibits various biological activities, particularly in pharmacological contexts. It has been investigated for its potential as an anti-inflammatory agent and has shown promise in modulating certain biological pathways related to pain and inflammation . Additionally, structure-activity relationship studies indicate that modifications to the benzamide structure can significantly influence its biological efficacy.
The synthesis of 4-tert-butylbenzamide can be achieved through several methods:
Interaction studies have explored how 4-tert-butylbenzamide interacts with various biological targets. Its ability to modulate inflammatory pathways suggests that it may interact with specific receptors or enzymes involved in these processes. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.
Several compounds share structural similarities with 4-tert-butylbenzamide, each possessing unique properties and applications:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Benzamide | Simple amide | Basic structure; serves as a parent compound for derivatives. |
4-Methylbenzamide | Aromatic amide | Slightly more lipophilic; used in similar applications. |
3-Methoxybenzamide | Aromatic amide | Contains methoxy group; alters solubility and reactivity. |
N,N-Dimethyl-4-tert-butylbenzamide | Dimethyl derivative | Enhanced lipophilicity; studied for different biological activities. |
4-Tert-butylbenzamide is unique due to its bulky tert-butyl group, which influences its solubility and interaction with biological targets compared to other simpler benzamides. This structural feature may enhance its efficacy as a pharmaceutical agent while also affecting its physical properties such as melting point and stability.
Irritant